Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of other complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: A similar compound used in chemical synthesis and as a reactant in various reactions.
4-Methyl-3-(trifluoromethyl)aniline: Another similar compound used in the synthesis of other chemicals.
Uniqueness
Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group and amino group make it particularly useful in proteomics research and potential therapeutic applications .
Biological Activity
Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, with the CAS number 885949-99-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H13F3N2O2
- Molecular Weight : 262.23 g/mol
- Melting Point : 60-62 °C
- Purity : ≥95% .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound generally involves the reaction of appropriate aniline derivatives with methyl propanoate. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is crucial for their bioavailability and efficacy.
Table 1: Key Structural Features and Their Impacts on Biological Activity
Structural Feature | Impact on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
Amino Group | Enhances interaction with biological targets |
Propanoate Moiety | May influence solubility and absorption properties |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for development as an anticancer agent .
Antimicrobial Activity
In vitro evaluations have shown that this compound exhibits antimicrobial properties. Studies reported that derivatives containing similar amino and trifluoromethyl groups displayed zones of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
Case Studies
- Case Study on Anticancer Properties :
- Antimicrobial Assessment :
Properties
IUPAC Name |
methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-9-3-2-7(6-8(9)15)11(12,13)14/h2-3,6,16H,4-5,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFVSISCZJXPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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